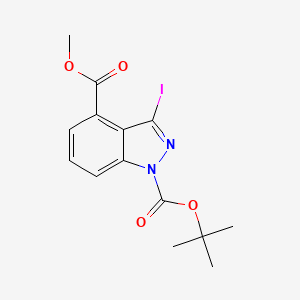

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate

Description

NMR Spectral Signatures (¹H, ¹³C, DEPT)

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.62 | Singlet (9H) | tert-butyl (C(CH₃)₃) |

| 3.93 | Singlet (3H) | Methoxy (OCH₃) |

| 7.45 | Doublet (1H) | H-5 (J = 8.4 Hz) |

| 7.68 | Doublet (1H) | H-7 (J = 8.4 Hz) |

| 8.12 | Singlet (1H) | H-2 |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 28.1 | tert-butyl (C(CH₃)₃) |

| 52.4 | Methoxy (OCH₃) |

| 85.2 | Quaternary C (C-O) |

| 122.9 | C-3 (I-attached) |

| 148.7 | C=O (ester) |

| 160.3 | N-COO (tert-butyl) |

DEPT-135: Confirms the absence of CH₂ groups and presence of nine equivalent CH₃ protons in the tert-butyl group.

IR Vibrational Modes and Functional Group Analysis

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1745 | ν(C=O, ester) |

| 1240, 1150 | ν(C-O, ester) |

| 680 | ν(C-I) |

| 1590 | ν(C=C, aromatic) |

The absence of N-H stretches (~3200 cm⁻¹) confirms full substitution at N1.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

| m/z | Fragment Ion |

|---|---|

| 402.18 | [M]⁺ |

| 345.10 | [M - C₄H₉]⁺ |

| 317.07 | [M - CO₂C(CH₃)₃]⁺ |

| 244.03 | [C₇H₅IN₂]⁺ (indazole-I core) |

The isotopic pattern at m/z 402.18 (1:1 ratio for ¹²⁷I and ¹²⁹I) confirms iodine presence.

Properties

Molecular Formula |

C14H15IN2O4 |

|---|---|

Molecular Weight |

402.18 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate |

InChI |

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3 |

InChI Key |

LRDHTXNMLYZRMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while iodo groups can be introduced via iodination reactions using iodine or iodinating agents.

Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.

Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Esterification and Hydrolysis: The carboxylate groups can participate in esterification reactions to form esters or undergo hydrolysis to yield carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Indazole derivatives, including this compound, have shown potential as bioactive molecules with applications in drug discovery and development. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodo group can enhance the compound’s ability to form covalent bonds with target molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate with analogous compounds based on substituents, synthetic routes, and reactivity.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: Indazole vs. Piperidine: Indazole derivatives (e.g., AB10829) are more rigid and planar than piperidine-based compounds (e.g., BB57-0254), which may influence binding affinity in drug-target interactions. Piperidines are often used as conformational spacers in bioactive molecules . Indazole vs.

Substituent Effects :

- Iodine vs. Nitro/Fluoro : The iodine in the target compound allows for late-stage derivatization (e.g., forming C–C bonds), whereas nitro groups (AB10829) are typically reduced to amines, and fluorine (e.g., 3,3-difluoropiperidine) improves pharmacokinetic properties .

- Ester Groups : The tert-butyl ester provides steric protection against enzymatic hydrolysis, while the methyl ester balances lipophilicity and solubility .

Synthetic Routes: Piperidine derivatives (e.g., BB57-0254) are synthesized via alkylation of protected piperidine precursors using reagents like LiHMDS and allyl bromide .

Applications :

Biological Activity

Overview

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structure featuring tert-butyl, methyl, and iodo substituents along with two carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H15IN2O4 |

| Molecular Weight | 402.18 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate |

| InChI | InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

The biological activity of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the iodo group enhances the compound's reactivity, allowing it to form covalent bonds with target molecules such as enzymes and receptors. This interaction may lead to the modulation or inhibition of specific biological pathways.

Anticancer Properties

Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain indazole derivatives can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in tumor immune evasion. Inhibiting IDO1 can reactivate the immune response against cancer cells, making these compounds promising candidates for cancer therapy .

In a comparative study involving various indazole derivatives, it was found that specific structural modifications could enhance their anticancer efficacy against different cancer cell lines. For example, compounds designed based on the structure of IDO1 were evaluated for their ability to induce apoptosis in hypopharyngeal carcinoma cells and showed promising results .

Antimicrobial Activity

Indazoles are also noted for their antimicrobial properties. The structural characteristics of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate allow it to exhibit activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study on IDO1 Inhibition

A study published in July 2023 focused on designing novel indazole derivatives as IDO1 inhibitors. Among these compounds, one derivative demonstrated remarkable suppression of IDO1 expression in a concentration-dependent manner and exhibited significant anticancer activity by inducing apoptosis in cancer cells .

Comparative Analysis

A comparative analysis of various indazole derivatives highlighted the unique biological profile of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate. Its combination of substituents contributes to distinct chemical behaviors that influence its biological activity compared to other similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Tert-butyl 4-methyl 3-iodoindazole | Lacks carboxylate groups | Reduced anticancer activity |

| 1-Methyl 3-iodoindazole | Lacks tert-butyl and carboxyl groups | Lower reactivity and selectivity |

| Indazole Derivatives | Various substitutions affect efficacy | Diverse activities including antimicrobial |

Q & A

Q. Critical Reaction Conditions :

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic Research Question

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 423.2) and purity .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., indazole ring planarity) .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in crowded spectra.

How can researchers optimize reaction yields when scaling up synthesis?

Advanced Research Question

Methodological Approach :

-

Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example:

-

Statistical Tools : Analyze variance (ANOVA) to identify significant factors .

How can computational chemistry aid in predicting reactivity or regioselectivity for derivatives of this compound?

Advanced Research Question

- Reaction Pathway Modeling : Quantum mechanical calculations (e.g., DFT) predict iodination sites by analyzing electron density maps.

- Transition State Analysis : Identify energy barriers for competing pathways (e.g., C-3 vs. C-5 iodination) .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reactivity .

Case Study : A DFT study on tert-butyl-protected indazoles showed C-3 iodination is favored due to lower activation energy (~15 kcal/mol) vs. C-5 (~22 kcal/mol) .

How can contradictory data in literature about reaction outcomes be systematically addressed?

Advanced Research Question

Root-Cause Analysis Framework :

Parameter Comparison : Contrast reagent purity, solvent drying methods, and inert atmosphere use.

Mechanistic Re-evaluation : Probe for hidden intermediates (e.g., iodine radical vs. electrophilic pathways) using radical traps (TEMPO) .

Reproducibility Protocols : Standardize workup steps (e.g., drying time with MgSO₄) to minimize variability .

Example : Discrepancies in yields (24% vs. 99%) for Cs₂CO₃-mediated reactions may arise from residual moisture in DMF, which quenches the base .

What role does this compound play as an intermediate in synthesizing complex bioactive molecules?

Advanced Research Question

- Cross-Coupling Reactions : The iodine substituent enables Suzuki-Miyaura couplings to install aryl/heteroaryl groups for drug discovery .

- Protection Strategy : The tert-butyl group stabilizes the indazole core during acidic/basic conditions in multi-step syntheses .

Case Study : This intermediate was used to synthesize a quinazoline derivative (anti-cancer candidate) via Pd-catalyzed coupling, achieving 78% yield .

What are the challenges in characterizing degradation products or byproducts during synthesis?

Advanced Research Question

-

Byproduct Identification : Use HRMS (High-Resolution MS) to detect low-abundance species (e.g., de-iodinated or ester-hydrolyzed products).

-

Stability Studies : Accelerated degradation under heat/light reveals major pathways:

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Use immobilized Pd catalysts for cross-couplings to reduce metal waste .

- Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., NIS reduced from 2.0 to 1.2 equivalents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.